(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol
Description
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a thiophen-2-ylmethyl group at the N1 position and a hydroxymethyl group at the C4 position. This molecule is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") followed by functionalization steps . Its structural framework is leveraged in medicinal chemistry for designing bioactive agents, particularly due to the triazole’s stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUBUCZNRAWQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The general steps are as follows:
Synthesis of the Azide Intermediate: The starting material, thiophene-2-methyl bromide, is reacted with sodium azide to form thiophene-2-methyl azide.
Cycloaddition Reaction: The azide intermediate is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring.
Hydroxylation: The resulting triazole compound is subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
(1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and coordinate with metal ions can influence its biological activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared with analogs bearing different aromatic/heteroaromatic substituents at the N1 position or modifications at the C4 hydroxymethyl group. Key examples include:
*Calculated based on molecular formula; †Yield from analogous synthesis in .
Key Observations :
- Thermal Stability : Bromophenyl and chlorophenyl analogs exhibit higher melting points (>280°C), likely due to stronger π-π stacking and halogen bonding .
- Synthetic Accessibility: Yields for triazole-methanol derivatives range from 70–90%, depending on the substituent’s steric and electronic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
